1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone
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Overview
Description
1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone is a complex organic compound featuring a triazole ring system.
Preparation Methods
The synthesis of 1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with specific reagents under controlled conditions. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid, followed by the removal of the trifluoroacetyl protecting group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of energetic materials, such as solid composite propellants, due to its high enthalpy of formation and optimal oxygen balance
Mechanism of Action
The mechanism of action of 1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone involves its interaction with molecular targets and pathways. The nitro group and triazole ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, influencing its interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone can be compared with other similar compounds, such as:
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Known for its nitrogen-rich structure and high thermal stability.
3-Nitro-1,2,4-triazole-5-one (NTO): A low-sensitive, thermally stable high energetic material.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability and is used in the design of high-performance energetic materials.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H6N6O3 |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
1-(3-nitro-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C6H6N6O3/c1-4(13)2-10-5-7-3-8-11(5)6(9-10)12(14)15/h3H,2H2,1H3 |
InChI Key |
MLAZWHMNUOUNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=NC=NN2C(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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